3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride
Description
Properties
CAS No. |
550370-16-6 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)azetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-9-5-3-2-4-8(9)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H |
InChI Key |
GVSLZMZLHHVIGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CNC2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Overview
The preparation can be divided into three main stages:
| Step | Description | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Formation of intermediate azetidine precursor | Benzylamine, epichlorohydrin | 0-5 °C, 12 h, aqueous medium | ~89 | >96 |
| 2 | Cyclization to 1-benzyl-3-hydroxyazetidine | Sodium carbonate, acetonitrile reflux | Reflux, 12 h | ~86 | >95 |
| 3 | Hydrogenolysis and salt formation | 4 M HCl, Pd/C, methanol, H2 | 8 h, room temp | ~90 | >98 |
Data adapted from a robust synthetic patent method for 3-hydroxy-azetidine hydrochloride, which is structurally analogous and provides a reliable framework for the 3-(2-methoxyphenyl) derivative preparation.
Step 1: Intermediate Formation via Epichlorohydrin Ring Opening
- Procedure: Benzylamine is dissolved in water and cooled to 0-5 °C. Epichlorohydrin (1.3 equivalents) is added slowly to control exothermicity. The reaction proceeds for 12 hours under controlled temperature.
- Outcome: The nucleophilic amine opens the epoxide ring of epichlorohydrin, forming a chlorohydrin intermediate.
- Isolation: The product is filtered, washed with water and a mixture of ethyl acetate and petroleum ether (1:20 v/v), then dried.
- Advantages: This step benefits from mild conditions, high yield (~89%), and high purity (>96%) with short reaction time compared to older methods using benzhydrylamine.
Step 2: Cyclization to 1-Benzyl-3-hydroxyazetidine
- Procedure: The intermediate is dissolved in acetonitrile, sodium carbonate (1.5 equivalents) is added as a base, and the mixture is refluxed for 12 hours.
- Mechanism: Sodium carbonate promotes intramolecular nucleophilic substitution, closing the azetidine ring.
- Isolation: After cooling, the reaction mixture is filtered, washed with acetonitrile, and the filtrate is concentrated. Addition of petroleum ether precipitates the product.
- Yield and Purity: This step achieves ~86% yield and >95% purity.
- Significance: The use of sodium carbonate as a mild base and acetonitrile as solvent enhances reaction efficiency and product quality.
Step 3: Hydrogenolysis and Hydrochloride Salt Formation
- Procedure: The 1-benzyl-3-hydroxyazetidine is dissolved in methanol, treated with 4 M hydrochloric acid, and palladium on carbon catalyst is added. The mixture is hydrogenated under atmospheric pressure for 8 hours.
- Purpose: This step removes the benzyl protecting group via catalytic hydrogenolysis and simultaneously forms the hydrochloride salt.
- Isolation: After filtration to remove catalyst, the solvent is evaporated under reduced pressure. Ethyl acetate is added to precipitate the final product.
- Yield and Purity: The final product is obtained with ~90% yield and >98% purity.
- Advantages: This method avoids harsh deprotection conditions and provides a clean conversion to the hydrochloride salt.
While the above method is well-documented and industrially viable, other literature sources describe variations in azetidine synthesis that could be adapted for 3-(2-methoxyphenyl)azetidin-3-ol hydrochloride:
- Use of 3-amino-azetidines as building blocks: Improved processes for 3-amino-azetidines allow for nucleophilic substitution reactions to introduce aryl groups such as 2-methoxyphenyl, followed by functional group modifications to install the hydroxy group and form the hydrochloride salt.
- Protecting group strategies: Alternative protecting groups on the nitrogen or phenyl substituent may be employed to improve selectivity or yield during ring closure and deprotection steps.
- Hydrogenation conditions: Variations in catalyst type, pressure, and temperature can optimize the hydrogenolysis step for scale-up or sensitive substrates.
| Parameter | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Reagents | Benzylamine, epichlorohydrin | Sodium carbonate, acetonitrile | 4 M HCl, Pd/C, methanol, H2 |
| Temperature | 0-5 °C | Reflux (~80 °C) | Room temperature |
| Time | 12 h | 12 h | 8 h |
| Yield (%) | 89 | 86 | 90 |
| Purity (%) | >96 | >95 | >98 |
| Isolation | Filtration, washing, drying | Filtration, precipitation | Filtration, evaporation, precipitation |
- The described method offers a short production cycle (approx. 2 days) , which is significantly faster than older methods requiring up to 6 days.
- The use of benzylamine instead of benzhydrylamine reduces raw material costs and simplifies purification.
- The process exhibits high overall yield (~70% cumulative) and high purity at each stage , suitable for pharmaceutical intermediate production.
- The mild reaction conditions and use of common solvents and reagents make the process scalable and energy-efficient .
- Analytical techniques such as HPLC monitoring ensure reaction completion and product quality at each step.
The preparation of this compound is effectively achieved through a three-step synthetic route involving epichlorohydrin ring opening with benzylamine, cyclization under basic reflux, and catalytic hydrogenolysis with hydrochloride salt formation. This method balances high yield, purity, and operational simplicity, making it suitable for both research and industrial applications. Alternative synthetic strategies exist but generally build upon this foundational approach to azetidine derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a linker in the synthesis of complex molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Integral in the synthesis of ADCs for targeted cancer therapy.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound functions as a linker in ADCs and PROTACs. In ADCs, it connects the antibody to the cytotoxic drug, ensuring targeted delivery to cancer cells . In PROTACs, it links the ligand for an E3 ubiquitin ligase to the ligand for the target protein, facilitating the degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Presumed to be $ \text{C}{10}\text{H}{12}\text{ClNO}_2 $ (based on structural analogs like 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride) .
- Structural Features : The azetidine ring (a four-membered nitrogen-containing ring) with a hydroxyl group at position 3 and a 2-methoxyphenyl substituent.
Comparison with Structural Analogs
The compound is compared to azetidine and piperazine derivatives with similar substituents. Data are synthesized from evidence highlighting molecular features, synthesis methods, and pharmacological relevance.
Table 1: Structural and Functional Comparison
*Similarity scores are derived from Tanimoto coefficients in , calculated based on structural fingerprints.
Table 2: Pharmacological Data (Selected Analogs)
*BBB: Blood-Brain Barrier.
Biological Activity
3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a basic azetidine structure with a methoxyphenyl substituent. The synthesis typically involves the formation of the azetidine ring through nucleophilic substitution reactions, often utilizing various aryl halides and amines.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, affecting various biochemical pathways.
Anticancer Activity
Recent studies have shown that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, compounds similar to 3-(2-Methoxyphenyl)azetidin-3-ol have demonstrated potent activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells.
Table 1: Anticancer Activity of Azetidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-Methoxyphenyl)azetidin-3-ol | MCF-7 | 0.075 | Inhibition of tubulin polymerization |
| Related compound A | HCT116 | 0.095 | Induction of apoptosis |
| Related compound B | A549 | 0.080 | Cell cycle arrest |
Neuroprotective Effects
In addition to anticancer properties, azetidine derivatives have been evaluated for neuroprotective effects. Studies indicate that certain compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases.
Table 2: Neuroprotective Activity
| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Model Used |
|---|---|---|---|
| 3-(2-Methoxyphenyl)azetidin-3-ol | 85 | 90 | Glutamate-induced oxidative damage |
| Compound C | 80 | 75 | Salsolinol-induced neurodegeneration |
Case Studies
- Antitumor Activity : A study conducted on the efficacy of azetidine derivatives showed that compound variants exhibited IC50 values as low as 0.075 µM against MCF-7 cells, indicating strong antiproliferative effects.
- Neuroprotection : In models simulating Alzheimer's disease, certain azetidine derivatives demonstrated significant neuroprotection by reducing oxidative stress and caspase activity, which are critical in neuronal cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
